Product packaging for Desethylene Aripiprazole(Cat. No.:CAS No. 1216394-63-6)

Desethylene Aripiprazole

Cat. No.: B565318
CAS No.: 1216394-63-6
M. Wt: 422.35
InChI Key: JYRMMVXVCMXLIK-UHFFFAOYSA-N
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Description

Desethylene Aripiprazole, with the molecular formula C21H25Cl2N3O2 and a molecular weight of 422.35 g/mol, is recognized as a identified impurity in the synthesis and metabolism of Aripiprazole . Aripiprazole is an atypical antipsychotic drug that functions through a novel mechanism as a dopamine system stabilizer, primarily via its partial agonist activity at dopamine D2 receptors . This unique action allows it to modulate dopaminergic activity, acting as a functional antagonist in settings of high dopamine tone and a functional agonist when dopamine levels are low . Beyond its core use, Aripiprazole's complex pharmacology, which also includes partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, makes it a compound of significant research interest for understanding neuropsychiatric conditions and drug mechanisms . Consequently, high-purity chemical reference standards like this compound are critical for analytical research and development. They are essential for ensuring the quality, safety, and consistency of pharmaceutical compounds by enabling precise identification and quantification of impurities during method development and validation. This product is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25Cl2N3O2 B565318 Desethylene Aripiprazole CAS No. 1216394-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O2/c22-17-4-3-5-18(21(17)23)25-12-11-24-10-1-2-13-28-16-8-6-15-7-9-20(27)26-19(15)14-16/h3-6,8,14,24-25H,1-2,7,9-13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRMMVXVCMXLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCNCCNC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717926
Record name 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216394-63-6
Record name Desethylene aripiprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216394636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESETHYLENE ARIPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/002239IPE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile of Desethylene Aripiprazole

Ligand Binding Dynamics and Receptor Affinities

Dopaminergic Receptor Interactions

Desethylene aripiprazole (B633), much like its parent compound, exhibits a high affinity for the dopamine (B1211576) D2 receptor and functions as a partial agonist. psychscenehub.com This partial agonism means it has a lower intrinsic activity at the D2 receptor compared to the endogenous neurotransmitter, dopamine. psychscenehub.compsychopharmacologyinstitute.com Consequently, its effect is modulatory; in environments with excessive dopamine, it acts as a functional antagonist, reducing dopaminergic neurotransmission. psychscenehub.com Conversely, in regions with low dopamine levels, it acts as a functional agonist, increasing neurotransmission. psychscenehub.com This mechanism is thought to contribute to its stabilizing effect on the dopamine system. psychscenehub.com

The affinity of aripiprazole for the D2 receptor is very high, with a reported Ki value of 0.34 nM. nih.govmdedge.com As a partial agonist, aripiprazole possesses greater affinity for the D2 receptor than dopamine itself. the-hospitalist.org The intrinsic activity of aripiprazole is lower than that of dopamine but higher than that of a pure antagonist. psychopharmacologyinstitute.com Studies have shown that effective antipsychotic partial agonists stimulate D2 receptors at approximately 30% ± 10% of the maximal signal achieved with dopamine. the-hospitalist.org The low intrinsic activity of aripiprazole at both the long and short isoforms of the human dopamine D2 receptor is considered a key feature of its unique clinical profile. nih.gov

ReceptorLigandKi (nM)Intrinsic Activity
Dopamine D2Aripiprazole0.34 nih.govmdedge.comPartial Agonist psychscenehub.compsychopharmacologyinstitute.com

Desethylene aripiprazole, similar to aripiprazole, demonstrates a high binding affinity for the dopamine D3 receptor. nih.govmdedge.com Aripiprazole's affinity for the D3 receptor is reported with a Ki value of 0.8 nM. mdedge.com It also acts as a partial agonist at the D3 receptor. unc.edutokushima-u.ac.jp

ReceptorLigandKi (nM)
Dopamine D3Aripiprazole0.8 mdedge.com

The interaction of aripiprazole with other dopamine receptor subtypes is characterized by differential affinities. It displays a moderate affinity for D4 receptors, while its affinity for D1 and D5 receptors is considered low or negligible. nih.govnih.gov Functionally, aripiprazole has been shown to display partial agonist actions at D4 receptors. unc.edu

ReceptorLigandAffinity
Dopamine D1AripiprazoleLow/Negligible nih.govnih.gov
Dopamine D4AripiprazoleModerate nih.gov, Partial Agonist unc.edu
Dopamine D5AripiprazoleLow/Negligible nih.gov

Serotonergic Receptor Interactions

ReceptorLigandKi (nM)Intrinsic Activity
Serotonin (B10506) 5-HT1AAripiprazole1.7 mdedge.com, 4.2 drugbank.comPartial Agonist psychopharmacologyinstitute.comunc.edunih.gov
Affinities for Serotonin 5-HT2B, 5-HT2C, and 5-HT7 Receptors

Research indicates that this compound interacts with other serotonin receptor subtypes. It has been shown to have a high affinity for the 5-HT2B receptor, where it acts as an inverse agonist. unc.edunih.gov Inverse agonism at this receptor may have implications for its long-term effects.

The metabolite also demonstrates affinity for 5-HT2C and 5-HT7 receptors. nih.gov At the 5-HT2C receptor, aripiprazole has been shown to be a partial agonist, and it is likely that this compound shares a similar profile. unc.edunih.gov The interaction with 5-HT7 receptors is also significant, with aripiprazole showing high affinity. unc.edunih.gov The functional activity of this compound at this receptor is an area of ongoing investigation.

Other Neurotransmitter System Interactions

Alpha1-Adrenergic Receptor Antagonism

This compound, similar to aripiprazole, exhibits antagonist activity at alpha1-adrenergic receptors. fda.govfda.gov This action is thought to be responsible for some of the cardiovascular side effects observed with aripiprazole, such as orthostatic hypotension. fda.govfda.gov The affinity of aripiprazole for the α1A-adrenergic receptor is notable. unc.edunih.gov Blockade of these receptors can lead to vasodilation and a subsequent drop in blood pressure upon standing. nih.gov

Histamine (B1213489) H1 Receptor Affinity

This compound possesses affinity for the histamine H1 receptor. fda.gov Antagonism at this receptor is commonly associated with sedative effects and weight gain, which are known side effects of many antipsychotic medications. unc.edu The affinity of aripiprazole for the H1 receptor is considered moderate. fda.gov

Lack of Appreciable Affinity for Cholinergic Muscarinic Receptors

A key characteristic of aripiprazole and its metabolite, this compound, is the lack of any significant affinity for cholinergic muscarinic receptors. fda.govfda.gov This is a favorable property as it means the compound is less likely to cause anticholinergic side effects such as dry mouth, blurred vision, constipation, and cognitive impairment, which are common with some other antipsychotic drugs. tokushima-u.ac.jp

Functional Selectivity and Biased Ligand Pharmacology

The concept of functional selectivity, or biased agonism, is central to understanding the unique pharmacological profile of aripiprazole and, by extension, this compound. nih.govnih.gov This theory posits that a ligand can differentially activate signaling pathways downstream of a single receptor. In the context of the D2 receptor, aripiprazole is considered a biased agonist. nih.govresearchgate.net This means that while it acts as a partial agonist at some D2 receptor-mediated pathways, it can act as an antagonist at others. researchgate.net This biased signaling is thought to contribute to its ability to stabilize the dopamine system, acting as a "dopamine stabilizer." nih.gov

Pharmacokinetic and Biotransformational Characteristics of Desethylene Aripiprazole

Absorption and Systemic Distribution

Oral Bioavailability and Plasma Concentration Dynamics

Following oral administration of aripiprazole (B633), desethylene aripiprazole appears in the plasma, reaching steady-state concentrations within 14 days of dosing. fda.govnih.gov At steady state, this compound represents approximately 40% of the aripiprazole area under the curve (AUC) in plasma. fda.govfda.govdrugbank.com The mean elimination half-life of this compound is about 94 hours, which is longer than the 75-hour half-life of the parent compound, aripiprazole. fda.govnih.govfda.gov

A study comparing aripiprazole oral solution to tablets found that the maximum concentration (Cmax) and AUC of this compound were also affected by the formulation. drugbank.com Administration of aripiprazole with a high-fat meal can delay the time to reach maximum plasma concentration (Tmax) for this compound by 12 hours. fda.govdrugbank.com

Extravascular Distribution and Volume of Distribution

Aripiprazole, the parent drug of this compound, exhibits extensive extravascular distribution, with a high apparent volume of distribution of 4.9 L/kg. texas.goveuropa.eu This indicates that the drug, and by extension its metabolite, is widely distributed throughout the body. texas.goveuropa.eu

Protein Binding Dynamics in Systemic Circulation

At therapeutic concentrations, both aripiprazole and this compound are highly bound to serum proteins, with a binding rate greater than 99%. fda.govtexas.govnih.goveuropa.eu The primary binding protein for both compounds is albumin. fda.govnih.goveuropa.eu This high degree of protein binding influences the distribution and elimination of this compound.

Hepatic Metabolism Pathways

Role of Cytochrome P450 Enzymes in Dehydrogenation and Hydroxylation

Aripiprazole is extensively metabolized in the liver through three primary biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation. fda.govtexas.govfda.goveuropa.eu The formation of this compound is a result of the dehydrogenation of aripiprazole. fda.govfda.govpharmgkb.org In vitro studies have identified the cytochrome P450 enzymes CYP3A4 and CYP2D6 as being responsible for both the dehydrogenation and hydroxylation of aripiprazole. fda.govfda.govpharmgkb.orgnih.govnih.gov N-dealkylation, another metabolic pathway for aripiprazole, is catalyzed by CYP3A4. fda.govfda.govpharmgkb.org

The activity of these enzymes can be influenced by genetic polymorphisms. For instance, individuals who are poor metabolizers for CYP2D6 show increased exposure to aripiprazole and decreased exposure to dehydro-aripiprazole. fda.gov

CYP3A4-Mediated Metabolism

The cytochrome P450 3A4 (CYP3A4) enzyme plays a central role in the metabolism of aripiprazole and its derivatives. fda.govdrugbank.comfrontiersin.org In vitro studies have established that CYP3A4 is responsible for the N-dealkylation of aripiprazole, a key biotransformation pathway. fda.govdrugbank.compharmgkb.org This enzyme also contributes to the dehydrogenation and hydroxylation of aripiprazole. fda.govdrugbank.comfrontiersin.org

The interaction with CYP3A4 is clinically significant. Co-administration of aripiprazole with strong inhibitors of CYP3A4, such as ketoconazole, can lead to a substantial increase in the plasma concentrations of both aripiprazole and its active metabolite, dehydro-aripiprazole. europa.euhpra.ie Conversely, potent inducers of CYP3A4, like carbamazepine, can increase the clearance of aripiprazole, resulting in lower blood levels. fda.goveuropa.eu One study noted that following co-administration with carbamazepine, the geometric means of Cmax and AUC for dehydro-aripiprazole were 69% and 71% lower, respectively, compared to when aripiprazole was given alone. europa.eu

Furthermore, research suggests that CYP3A4 is involved in the metabolism of dehydro-aripiprazole into inactive metabolites, highlighting its comprehensive role in the metabolic cascade of aripiprazole. nih.govg-standaard.nl

CYP2D6-Mediated Metabolism

The cytochrome P450 2D6 (CYP2D6) enzyme is another critical component in the metabolism of aripiprazole and its metabolites. fda.govdrugbank.comfrontiersin.org Along with CYP3A4, CYP2D6 is responsible for the dehydrogenation and hydroxylation of aripiprazole. fda.govdrugbank.comfrontiersin.orgpharmgkb.org The formation of dehydro-aripiprazole, the primary active metabolite, is a result of these processes. nih.gov

The influence of CYP2D6 is particularly evident when considering its genetic polymorphisms, which can lead to significant interindividual variability in drug metabolism. nih.gov Individuals who are poor metabolizers (PMs) for CYP2D6 exhibit reduced clearance of aripiprazole. eugenomic.comnih.gov Strong inhibitors of CYP2D6, such as quinidine (B1679956), fluoxetine, and paroxetine, can also inhibit the elimination of aripiprazole, leading to increased plasma concentrations. fda.goveuropa.euhpra.ie For instance, co-administration with quinidine has been shown to increase the AUC of aripiprazole by 107%, while the AUC and Cmax of dehydro-aripiprazole decreased by 32% and 47%, respectively. europa.euhpra.ie

Elimination and Excretion Profiles

The elimination of aripiprazole and its metabolites occurs primarily through hepatic metabolism. fda.govdrugbank.com The mean elimination half-life for aripiprazole is approximately 75 hours, while for its active metabolite, dehydro-aripiprazole, it is about 94 hours. fda.govdrugbank.comnih.govpsychopharmacologyinstitute.com However, in individuals identified as CYP2D6 poor metabolizers, the half-life of aripiprazole can extend to 146 hours. drugbank.comnih.govfda.gov

Following administration, the excretion of aripiprazole and its metabolites occurs through both urine and feces. After a single oral dose of radiolabeled aripiprazole, approximately 25% of the radioactivity was found in the urine and 55% in the feces. drugbank.comfda.gov Less than 1% of the unchanged parent drug is excreted in the urine, and about 18% of the oral dose is recovered as unchanged aripiprazole in the feces. drugbank.comfda.gov

Influence of Genetic Polymorphisms on Pharmacokinetics

Genetic variations, particularly in the CYP2D6 enzyme, significantly impact the pharmacokinetic properties of aripiprazole and its metabolites.

CYP2D6 Polymorphisms and Clearance Variability

Genetic polymorphisms in the CYP2D6 gene lead to different metabolic phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). mdpi.com These variations directly affect the clearance of aripiprazole. europa.eu

CYP2D6 poor metabolizers, who have two non-functional alleles, experience reduced clearance of aripiprazole. This can result in a nearly two-fold increase in the mean elimination half-life of the drug compared to extensive metabolizers (approximately 146 hours versus 75 hours). fda.gov Studies have shown that CYP2D6 PMs have about an 80% increase in aripiprazole exposure and a 30% decrease in exposure to the active metabolite, dehydro-aripiprazole, compared to EMs. This leads to an approximately 60% higher exposure to the total active components of the drug.

Impact on Plasma Concentrations of this compound

The genetic variations in CYP2D6 have a direct and significant impact on the plasma concentrations of aripiprazole and, consequently, its metabolites. europa.eu Patients with CYP2D6 poor metabolizer status have been found to have significantly higher plasma concentrations of aripiprazole compared to extensive metabolizers.

One study investigating the effects of CYP2D6 polymorphisms found that the mean concentration-to-dose ratios of aripiprazole and the sum of aripiprazole and dehydro-aripiprazole were significantly higher in patients with one or two mutated CYP2D6 alleles compared to those with no mutated alleles. nih.gov However, this particular study did not find significant differences in the plasma concentrations of dehydro-aripiprazole alone among the different CYP2D6 genotype groups. nih.gov In contrast, another source indicates that CYP2D6 poor metabolizers have about a 30% lower exposure to dehydro-aripiprazole. This variability highlights the complex interplay between the parent drug and its metabolites in individuals with different genetic makeups.

Based on a comprehensive review of scientific literature, it is not possible to generate an article focusing on the chemical compound “this compound” as per the requested outline. The specified topics—Pharmacokinetic and Biotransformational Characteristics, Phenoconversion, and Drug-Drug Interactions—require detailed research findings that are not available for this particular compound in the public domain.

Searches have identified "this compound" (CAS Number: 1216394-63-6) as a known derivative or impurity of Aripiprazole, available as a reference standard from chemical suppliers. lgcstandards.comscbt.comwatson-int.compharmaffiliates.com Its chemical name is 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one. lgcstandards.comwatson-int.com

However, there is no scientific literature detailing its pharmacokinetic profile, how it is metabolized in the body (biotransformation), or how its exposure is affected by enzyme activity (phenoconversion) or other medications (drug-drug interactions).

The primary metabolic pathways of the parent drug, Aripiprazole, are well-documented and include dehydrogenation, hydroxylation, and N-dealkylation, which are mediated by CYP2D6 and CYP3A4 enzymes. fda.govdrugbank.comtexas.gov These processes lead to the formation of its major active metabolite, dehydro-aripiprazole. fda.govtexas.govwikipedia.org Extensive data exists on the drug-drug interactions affecting Aripiprazole and dehydro-aripiprazole. fda.govmedicines.org.uk In contrast, "this compound" is not mentioned in these metabolic or pharmacokinetic studies.

Without foundational data on the pharmacokinetics and biotransformation of this compound, generating scientifically accurate and informative content for the requested sections is not feasible.

Neurobiological and Cellular Mechanisms of Desethylene Aripiprazole Action

Modulation of Dopaminergic Circuits

Desethylene aripiprazole's principal mechanism involves its interaction with dopamine (B1211576) D2 receptors, where it acts as a partial agonist. medchemexpress.com This property allows it to function as a dopamine system stabilizer, modulating receptor activity based on the surrounding endogenous dopamine levels. nih.gov

Desethylene aripiprazole (B633), much like its parent compound, exhibits partial agonist activity at both presynaptic and postsynaptic dopamine D2 receptors. medchemexpress.comnih.govpsychscenehub.com As a partial agonist, it binds to the D2 receptor with high affinity but possesses lower intrinsic activity than the full endogenous agonist, dopamine. psychscenehub.com

The distinct dopamine pathways in the brain are thought to be differentially affected by this compound's stabilizing properties. The mesolimbic and mesocortical pathways are particularly relevant to its mechanism of action. nih.govpsychscenehub.comresearchgate.net

Mesolimbic Pathway: This pathway, associated with positive symptoms in schizophrenia, is often characterized by hyperdopaminergic activity. Here, this compound is postulated to act as a functional antagonist at postsynaptic D2 receptors, reducing excessive dopaminergic transmission. psychscenehub.comresearchgate.net This action is believed to help mitigate overactivity in this circuit. psychscenehub.com

Mesocortical Pathway: In contrast, the mesocortical pathway, linked to negative and cognitive symptoms, may exhibit hypodopaminergic activity. psychscenehub.comresearchgate.net In this context, the partial agonism of this compound can act to enhance dopaminergic activity, potentially restoring it to normal levels. psychscenehub.com By increasing stimulation at D2 receptors where dopamine levels are low, it may improve function in this circuit. nih.govresearchgate.net

This region-specific modulation—decreasing activity in overactive pathways and increasing it in underactive ones—underpins the concept of dopamine system stabilization. nih.gov

The partial agonism of this compound at D2 autoreceptors has direct consequences for dopamine synthesis and release. By stimulating these presynaptic autoreceptors, it can inhibit dopamine synthesis, an effect demonstrated by its parent compound, aripiprazole. nih.govoup.com

Implications for Dopamine Signaling in Mesolimbic and Mesocortical Systems

Serotonergic System Modulation

This compound, like aripiprazole, is a partial agonist at serotonin (B10506) 5-HT1A receptors. cambridge.orgfrontiersin.org This interaction is significant because 5-HT1A receptors are involved in modulating dopamine release. nih.gov The partial agonism at these receptors is thought to contribute to the compound's ability to act as a dopamine-serotonin system stabilizer. nih.gov Activation of 5-HT1A receptors can enhance dopamine release, particularly in regions like the prefrontal cortex, which may be beneficial for cognitive and negative symptoms. drugbank.com

The compound acts as an antagonist at serotonin 5-HT2A receptors. frontiersin.orgdrugbank.com Antagonism at 5-HT2A receptors is a hallmark of many atypical antipsychotics and is believed to contribute to a lower risk of certain side effects. psychiatryonline.org Mechanistically, 5-HT2A receptor antagonism can lead to an increase in dopamine release in specific brain pathways, including the nigrostriatal and mesocortical pathways. nih.govdrugbank.com This action complements the D2 partial agonism, potentially enhancing dopaminergic function in the cortex and counteracting the strong dopamine blockade in the striatum. drugbank.com

Receptor Binding Profile

The following table summarizes the receptor binding affinities for this compound's parent compound, Aripiprazole, which has a similar profile. cambridge.orgfrontiersin.org Ki is the dissociation constant, representing the concentration of a ligand required to occupy 50% of the receptors; a lower Ki value indicates a higher binding affinity.

ReceptorAffinity (Ki, nM)Action
Dopamine D20.34Partial Agonist
Dopamine D30.8Partial Agonist
Serotonin 5-HT1A1.7Partial Agonist
Serotonin 5-HT2A3.4Antagonist
Serotonin 5-HT2C15Antagonist
Serotonin 5-HT739Antagonist
Adrenergic alpha-157Antagonist
Histamine (B1213489) H161Antagonist
Data derived from studies on Aripiprazole. fda.govdrugbank.com

5-HT1A Receptor Agonism and Serotonin System Activity

Intracellular Signaling Cascades and Gene Expression

The therapeutic effects of aripiprazole are understood to extend beyond direct receptor binding, involving the modulation of complex intracellular signaling pathways that influence gene expression and cellular function. Research has focused on its impact on several key cascades implicated in neuroprotection, synaptic plasticity, and cell survival.

Regulation of Brain-Derived Neurotrophic Factor (BDNF) Promoter Activity

Aripiprazole has been shown to influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. In vitro studies have demonstrated that aripiprazole treatment can increase BDNF promoter activity . Further research in animal models indicates that repeated aripiprazole administration regulates BDNF expression in a brain-region-specific manner, an effect that may be linked to improving neuroplastic deficits associated with psychiatric conditions hres.ca. Studies have also shown that aripiprazole can elevate BDNF expression levels in the prefrontal cortex and hippocampus, which is associated with improvements in cognitive function nih.gov.

Modulation of Glycogen Synthase Kinase 3 Beta (GSK3B) Phosphorylation

Glycogen Synthase Kinase 3 Beta (GSK3B) is a serine/threonine kinase involved in numerous cellular processes, including cell cycle regulation and apoptosis fda.gov. Its activity is primarily controlled through inhibitory phosphorylation at the Ser9 residue calonmedical.com. In vitro research has found that cells treated with aripiprazole show an increase in the phosphorylation of GSK3B . This inhibitory phosphorylation is a key mechanism in neuroprotective pathways. The modulation of GSK3B by BDNF is a recognized pathway, where BDNF can lead to the inactivation of GSK3B through phosphorylation, suggesting a potential downstream effect of aripiprazole's influence on BDNF pharmgkb.org.

Effects on B Cell Lymphoma Protein 2 (BCL2) Levels

B-cell lymphoma 2 (BCL2) is a key regulatory protein in the intrinsic pathway of apoptosis, where it functions to inhibit cell death drugbank.com. The expression levels of anti-apoptotic proteins like BCL2 are crucial for cell survival tga.gov.au. Studies have reported that treatment with aripiprazole is associated with an increase in BCL2 levels in neuronal cells . In other cellular models, however, aripiprazole has been observed to decrease the protein and mRNA levels of the anti-apoptotic factor BCL2, leading to pro-apoptotic effects in cancer cell lines. This highlights that the effect of aripiprazole on BCL2 may be cell-type dependent.

Extracellular Signal-Regulated Kinase 1/2 (MAPK3, MAPK1) Phosphorylation

The Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), encoded by the genes MAPK3 and MAPK1 respectively, are central components of the MAPK signaling cascade, which regulates processes like cell proliferation and differentiation. Aripiprazole has been shown to possess partial agonist properties for the phosphorylation of MAPK3 and MAPK1 in cell lines expressing the human dopamine D3 receptor . Network pharmacology studies have also identified MAPK3 as a core target of aripiprazole in its regulation of certain signaling pathways. The activation of these kinases involves dual phosphorylation on threonine and tyrosine residues, leading to their translocation to the nucleus where they can phosphorylate transcription factors.

Impact on Intracellular cAMP Levels in Suprachiasmatic Nucleus

The suprachiasmatic nucleus (SCN) is the central regulator of circadian rhythms in mammals. Aripiprazole has been shown to affect the cellular synchrony within the SCN. Research using bioluminescence indicators in SCN slice cultures revealed that treatment with aripiprazole leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels nih.gov. This effect was found to be mediated by the serotonin 1A receptor (5-HT1A), as the increase in cAMP was blocked by a 5-HT1A receptor antagonist. These findings suggest that aripiprazole modulates intracellular signaling in the SCN, which may underlie its clinical effects on circadian rhythm-related disorders .

Interactive Data Table: Summary of Aripiprazole's Effects on Intracellular Signaling

Signaling Molecule Gene(s) Observed Effect of Aripiprazole Source(s)
Brain-Derived Neurotrophic Factor BDNF Increased promoter activity and expression hres.canih.gov
Glycogen Synthase Kinase 3 Beta GSK3B Increased inhibitory phosphorylation
B Cell Lymphoma Protein 2 BCL2 Increased levels in neuronal cells
Extracellular Signal-Regulated Kinase 1/2 MAPK3, MAPK1 Increased phosphorylation (partial agonist)
Cyclic Adenosine Monophosphate - Increased intracellular levels in SCN nih.gov

Effects on Neuronal Plasticity and Neurogenesis

Neuronal plasticity refers to the ability of the nervous system to change its structure and function in response to experience, a process that includes neurogenesis—the formation of new neurons. These processes are fundamental to learning, memory, and cognitive function.

Modulation of Adult Neurogenesis in Hippocampusstemcell.com

The generation of new neurons in the adult brain, particularly in the subgranular zone of the hippocampus's dentate gyrus, is a critical component of neural plasticity and is implicated in cognitive function and mood regulation. stemcell.comfrontiersin.org Studies suggest that altered neuroplasticity may contribute to the pathophysiology of schizophrenia, and some therapeutic effects of antipsychotics could stem from their ability to enhance neurogenesis.

Research investigating the chronic administration of various antipsychotics in adult mice has shown that atypical antipsychotics, including aripiprazole, can significantly increase the density of newly formed cells in the hippocampus. nih.gov In one study, chronic treatment with aripiprazole for 21 days led to a notable increase in the number of 5-bromo-2'-deoxyuridine (B1667946) (BrdU)-positive cells, which are markers for mitotic cells. nih.gov This suggests that aripiprazole promotes the proliferation of neural progenitors, a key step in adult neurogenesis. nih.govresearchgate.net While this study did not isolate the effects of this compound, its significant presence and similar activity suggest it is a key contributor to this pro-neurogenic effect. pharmgkb.org In contrast, the typical antipsychotic haloperidol (B65202) showed a tendency to decrease neurogenesis. nih.gov

Table 1: Effect of Chronic Antipsychotic Treatment on Hippocampal Neurogenesis in Adult Mice

Antipsychotic DrugClassEffect on BrdU-positive Cell DensityReference
AripiprazoleAtypicalSignificantly Increased nih.gov
OlanzapineAtypicalSignificantly Increased nih.gov
QuetiapineAtypicalSignificantly Increased nih.gov
ClozapineAtypicalSignificantly Increased nih.gov
Risperidone (B510)AtypicalTendency to Increase nih.gov
HaloperidolTypicalTendency to Decrease (Marginal Significance) nih.gov

Influence on Neural Progenitor Cellsstemcell.com

Neural progenitor cells (NPCs) are the precursors to neurons and glial cells, and their proliferation and differentiation are fundamental to neurogenesis. semanticscholar.orgmdpi.com The influence of antipsychotics on these cells is an area of significant interest for understanding their broader neurobiological effects.

Studies using a mouse model of neuronal loss have demonstrated that aripiprazole treatment can have a beneficial effect on neuronal regeneration by promoting the proliferation, survival, and neuronal differentiation of newly generated cells. nih.gov In this model, a single treatment with aripiprazole significantly increased the number of cells positive for both the proliferation marker BrdU and the neural stem cell marker nestin in the dentate gyrus. nih.gov Chronic treatment further promoted the survival and differentiation of these new cells. nih.gov While specific studies on this compound's direct influence on NPCs are limited, its role as a major active metabolite suggests it is integral to these observed effects. medchemexpress.compharmgkb.org Other research using human induced pluripotent stem cell (iPSC)-based models has investigated the effects of antipsychotics on NPCs, noting that such studies are crucial for understanding the impact on neural development. nih.gov

Microglial Activation and Anti-inflammatory Effectsnih.gov

Neuroinflammation, often characterized by the activation of microglia, the brain's resident immune cells, is increasingly implicated in the pathophysiology of psychiatric disorders. mdpi.comnih.gov Activated microglia can release a host of pro-inflammatory cytokines and other molecules that can be detrimental to neuronal health. mdpi.com Aripiprazole has demonstrated significant anti-inflammatory effects by modulating microglial activity.

Research has shown that aripiprazole can inhibit the activation of microglia induced by inflammatory agents like interferon-gamma (IFN-γ) and lipopolysaccharide (LPS). mdpi.com In vitro studies revealed that aripiprazole significantly inhibited the generation of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) from IFN-γ-activated microglia. This inhibitory effect is thought to be mediated through the suppression of intracellular calcium elevation, a key signal for microglial activation. Furthermore, aripiprazole has been shown to reduce the production of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov Some studies suggest aripiprazole has a more pronounced anti-inflammatory effect on certain cytokines compared to other antipsychotics. nih.gov The compound and its metabolite, this compound, are also known to have neuroprotective effects by reducing excessive glutamate (B1630785) release, a process linked to excitotoxicity and inflammation. nih.gov

Table 2: Summary of Aripiprazole's Anti-inflammatory and Microglial-Modulating Effects

Mechanism/EffectFindingReference
Inhibition of Microglial ActivationInhibited IFN-γ-induced activation and suppressed elevation of intracellular Ca2+.
Reduction of Pro-inflammatory MediatorsInhibited generation of Nitric Oxide (NO) and TNF-α from activated microglia.
Reduced levels of IL-1β, IL-6, and TNF-α. nih.gov
Demonstrated a greater anti-inflammatory effect on TNF-α, IL-13, IL-17α, and fractalkine compared to risperidone. nih.gov
NeuroprotectionInhibited excitotoxic glutamate release from nerve terminals. nih.gov

Preclinical Research and Translational Studies on Desethylene Aripiprazole

Animal Models for Investigating Behavioral and Neurochemical Effects

Locomotor Activity and Hyperlocomotion Models

Animal models are crucial for evaluating the potential therapeutic effects of compounds like desethylene aripiprazole (B633). Locomotor activity and drug-induced hyperlocomotion models are standard tools for assessing the antipsychotic potential of new drugs. scielo.brscielo.br These models are based on the principle that psychostimulant drugs, which increase locomotor activity, can mimic some symptoms of psychosis in rodents. scielo.br The ability of a test compound to counteract this induced hyperactivity is considered a predictor of its antipsychotic efficacy. scielo.brscielo.br

In these models, the spontaneous movement of animals, such as rats or mice, is measured in a controlled environment, often an open-field arena. scielo.brplos.org Hyperlocomotion is typically induced by administering substances like amphetamine or phencyclidine (PCP). nih.govnih.gov Aripiprazole, the parent compound of desethylene aripiprazole, has been shown to effectively reduce hyperlocomotion induced by various pharmacological agents in a dose-dependent manner. nih.govnih.gov For instance, aripiprazole has been demonstrated to reverse hyperlocomotion induced by amphetamine. nih.gov This effect is a behavioral manifestation of its partial agonism at dopamine (B1211576) D2 receptors. nih.gov

While specific studies focusing solely on this compound's effect on locomotor activity are less common in publicly available literature, the well-documented effects of its parent compound, aripiprazole, provide a strong rationale for investigating this compound in these models. Given that this compound is a major active metabolite of aripiprazole and shares a similar pharmacological profile, it is hypothesized to produce comparable effects on locomotor activity and in hyperlocomotion models.

Table 1: Effects of Aripiprazole in Locomotor Activity Models

Model Inducing Agent Effect of Aripiprazole Reference
HyperlocomotionAmphetamineReversal of hyperlocomotion nih.gov
HyperlocomotionApomorphineReduction of locomotor activity nih.gov
HyperlocomotionMK-801 (Dizocilpine)Reduction of hyperlocomotion nih.gov
HyperlocomotionPhencyclidine (PCP)Reduction of locomotor activity nih.gov

Cognitive Function Assessments in Rodent Models

Cognitive deficits are a core feature of several neuropsychiatric disorders. Rodent models are extensively used to assess the potential cognitive-enhancing effects of new chemical entities. nih.govnih.gov Various tasks are employed to evaluate different cognitive domains, such as learning, memory, and executive function.

Recent studies have highlighted the potential of aripiprazole to improve cognitive function in animal models. nih.govcpn.or.krnih.gov For instance, aripiprazole has been shown to attenuate cognitive impairments induced by lipopolysaccharide in rats. nih.gov In another study, a combination of memantine (B1676192) and aripiprazole was found to alleviate cognitive dysfunction in a rat model of autism. nih.gov Furthermore, aripiprazole, alone or in combination with nerve growth factor, improved spatial learning and memory deficits in a mouse model of schizophrenia. nih.gov

Given that this compound is an active metabolite of aripiprazole, it is plausible that it contributes to the observed cognitive effects of the parent drug. Therefore, direct investigation of this compound in rodent models of cognitive function is a critical area for future research.

Table 2: Aripiprazole's Effects on Cognitive Function in Rodent Models

Model Cognitive Domain Assessed Observed Effect of Aripiprazole Reference
Lipopolysaccharide-induced cognitive impairment in ratsMemoryAttenuation of cognitive impairments nih.gov
Valproic acid rat model of autismSpatial learning, cognitive flexibilityAlleviation of cognitive dysfunction (in combination with memantine) nih.gov
MK-801-induced schizophrenia model in miceSpatial learning and memoryImprovement of deficits nih.gov
Neurodevelopmentally normal rats (adolescent treatment)Spatial working memoryHigher performance compared to risperidone-treated rats cpn.or.kr

Social Interaction Deficit Models

Deficits in social interaction are a key component of the negative symptoms observed in certain psychiatric conditions. Animal models that assess social behavior are therefore valuable for preclinical drug evaluation. scielo.br These models typically involve measuring the amount of time an animal spends interacting with a novel or familiar conspecific.

Aripiprazole has shown promise in mitigating social interaction deficits in animal models. nih.govnih.gov For example, it has been shown to reverse social withdrawal deficits in certain preclinical paradigms. nih.gov This suggests that its unique pharmacological profile, particularly its partial agonism at dopamine D2 receptors, may contribute to its efficacy against negative symptoms.

As the primary active metabolite of aripiprazole, this compound likely plays a role in the parent drug's effects on social behavior. Direct examination of this compound in social interaction deficit models would be crucial to confirm its own therapeutic potential in this domain.

Neuroimaging Studies in Preclinical and Clinical Settings

Positron Emission Tomography (PET) Studies of Receptor Occupancy

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to quantify the binding of a drug to its target receptors in the brain. nih.govnih.gov For antipsychotic drugs, PET studies are essential for determining the relationship between drug dosage, plasma concentration, and the degree of dopamine D2/D3 receptor occupancy. nih.govresearchgate.net

Numerous PET studies have been conducted with aripiprazole, the parent compound of this compound. nih.govnih.govplos.org These studies have consistently shown a dose-dependent increase in D2/D3 receptor occupancy with aripiprazole administration. nih.govnih.gov For example, one study in healthy volunteers found that aripiprazole resulted in D2/D3 receptor occupancy ranging from approximately 40% to 95% at various doses. nih.gov Another study in patients with schizophrenia reported that D2/D3 receptors were nearly completely saturated at aripiprazole serum concentrations above 100-150 ng/mL. researchgate.net

Table 3: Summary of Aripiprazole PET Receptor Occupancy Findings

Study Population Key Finding Reference
Healthy VolunteersDose-dependent D2/D3 receptor occupancy (40-95%) nih.gov
Patients with Schizophrenia/Schizoaffective DisorderNearly complete D2/D3 receptor saturation at serum concentrations >100-150 ng/mL researchgate.net
Healthy VolunteersDose-dependent increase in D2/D3 receptor occupancy nih.gov
Healthy MenDose-corresponding occupancy of D2 receptors plos.org

Magnetic Resonance Spectroscopy (MRS) for Brain Metabolite Levels

Magnetic Resonance Spectroscopy (MRS) is a non-invasive neuroimaging technique that allows for the quantification of various metabolites in the brain, providing insights into neuronal health and function. jneuropsychiatry.orgjneuropsychiatry.org Commonly measured metabolites include N-acetylaspartate (NAA), a marker of neuronal integrity, and glutamate (B1630785) (Glu), the primary excitatory neurotransmitter. jneuropsychiatry.orgmdpi.com

Studies have begun to explore the effects of aripiprazole on brain metabolite levels. One exploratory study compared the effects of aripiprazole and risperidone (B510) on prefrontal metabolite levels in patients with psychotic disorders. jneuropsychiatry.orgjneuropsychiatry.org The findings suggested that aripiprazole might have different effects on brain metabolism compared to risperidone, with a trend towards preserving prefrontal glutamate levels. jneuropsychiatry.orgjneuropsychiatry.org

To date, there is a lack of specific MRS studies focused on the direct effects of this compound on brain metabolites. However, as an active metabolite, it is presumed to contribute to the metabolic changes observed during aripiprazole treatment. Future MRS research could aim to disentangle the specific contributions of aripiprazole and this compound to changes in brain neurochemistry.

Voxel-Based Morphometry for Brain Volume Changes

Voxel-based morphometry (VBM) is a neuroimaging analysis technique used to investigate structural brain differences. headachemedicine.com.br Studies comparing the effects of aripiprazole to other antipsychotics, such as risperidone, have utilized VBM to assess changes in brain volume.

In an exploratory study involving patients with psychotic disorders, treatment with aripiprazole over 9 weeks was associated with distinct changes in brain tissue volume compared to risperidone. jneuropsychiatry.orgjneuropsychiatry.org Specifically, the aripiprazole-treated group exhibited a decrease in gray matter volume (GMV) in several regions, including the right precentral gyrus, the left head of the caudate, and the inferior and middle frontal gyri. jneuropsychiatry.org Conversely, the risperidone-treated group showed an increase in GMV in these same areas. jneuropsychiatry.org

In contrast, aripiprazole treatment was linked to an increase in white matter volume (WMV), particularly in the precentral gyrus, with a consistent, though not statistically significant, pattern of prefrontal WM increases. jneuropsychiatry.orgjneuropsychiatry.org This pattern was opposite to that observed in the risperidone group. jneuropsychiatry.org These findings suggest that different antipsychotic agents can have divergent effects on brain structure. jneuropsychiatry.org It is important to note that meta-analyses of VBM studies in schizophrenia have consistently identified reductions in gray matter in areas like the anterior insula, anterior cingulate cortex, and various frontal and temporal regions, even at the first episode of psychosis.

Table 1: Summary of Brain Volume Changes with Aripiprazole Treatment

Brain Region Gray Matter Volume (GMV) Change White Matter Volume (WMV) Change
Precentral Gyrus Decreased Increased
Caudate (Head) Decreased Not specified
Frontal Gyrus (Inferior/Middle) Decreased Not specified

Developmental Neurobiology Studies

Long-Term Effects of Adolescent Exposure on Cognitive Function

Preclinical studies have investigated the enduring effects of antipsychotic exposure during adolescence on cognitive abilities in adulthood. nih.govnih.gov In research using neurodevelopmentally normal adolescent rats, long-term exposure to aripiprazole was found to influence cognitive function later in life. nih.govresearchgate.net

Adolescent male rats were treated with aripiprazole, risperidone, or a vehicle for three weeks. nih.govnih.gov After a two-week washout period, their spatial working memory was assessed in adulthood using a Y-maze test. nih.gov The results showed that the spontaneous alternation performance, a measure of spatial working memory, was significantly higher in the rats treated with aripiprazole during adolescence compared to those treated with risperidone. nih.govnih.govresearchgate.net This suggests that adolescent aripiprazole treatment may have lasting, and potentially different, effects on cognitive domains compared to other antipsychotics. nih.gov

Impact on Dopamine D2 Receptor Expression in Adulthood

The same studies that examined cognitive function also assessed the long-term impact of adolescent aripiprazole exposure on the dopaminergic system, specifically the expression of dopamine D2 receptors (D2R) in adulthood. nih.govnih.gov Following a three-week treatment period in adolescent rats and a subsequent washout period, D2R levels were measured in various brain regions. nih.govresearchgate.net

The findings revealed that rats treated with aripiprazole had significantly lower D2R levels in the medial prefrontal cortex and the hippocampus compared to both the control group and the risperidone-treated group. nih.govnih.govresearchgate.net This indicates that exposure to aripiprazole during the critical developmental period of adolescence can lead to lasting changes in dopamine receptor expression in key brain areas involved in cognition and mood regulation. nih.gov

Table 2: Effects of Adolescent Aripiprazole Exposure in Rats

Outcome Measure Aripiprazole Group Finding Comparison Group (Risperidone)
Spatial Working Memory Significantly higher performance. nih.govresearchgate.net Lower performance. nih.govresearchgate.net
D2R Expression (Medial PFC) Significantly lower levels. nih.govresearchgate.net Higher levels. nih.govresearchgate.net

| D2R Expression (Hippocampus) | Significantly lower levels. nih.govresearchgate.net | Higher levels. nih.govresearchgate.net |

Mitochondrial Function and Cellular Bioenergetics

Research has identified that aripiprazole and its primary active metabolites can exert off-target effects on mitochondrial function. nih.govbiorxiv.orgnih.gov These compounds have been shown to be toxic to mitochondria, a phenomenon that is independent of their primary action on dopamine receptors. nih.govbiorxiv.org

Inhibition of Respiratory Chain Complex I

Studies combining clinically relevant drug concentrations with multiple model systems have demonstrated that aripiprazole and its metabolites are direct inhibitors of the mitochondrial respiratory chain. nih.govbiorxiv.org Specifically, they inhibit the activity of Complex I, a critical enzyme in the electron transport chain responsible for cellular energy production. nih.govmdpi.com The mechanism of inhibition involves the ubiquinone-binding channel of Complex I. nih.govnih.gov This inhibitory effect was observed in isolated Complex I, in purified mitochondrial membranes, and within intact cells, including primary neurons. nih.govbiorxiv.org

Effects on Cellular ATP Levels and Cell Viability

The inhibition of Complex I by aripiprazole and its metabolites directly impacts cellular energy production, leading to significant declines in cellular ATP levels and reduced cell viability. nih.govbiorxiv.orgnih.gov In studies using SH-SY5Y neuroblastoma cells cultured in galactose media (which forces reliance on mitochondrial respiration), aripiprazole and its metabolite dehydroaripiprazole (B194390) induced robust, dose-dependent decreases in cellular ATP. biorxiv.org The concentration required for 50% inhibition (IC50) of ATP levels for both compounds was approximately 9 μM. biorxiv.org This reduction in ATP was accompanied by a significant increase in cell death. biorxiv.org Similarly, treatment of primary ventral midbrain neurons with aripiprazole resulted in a significant drop in cellular ATP. biorxiv.org In liver cells, reduced mitochondrial ATP production from aripiprazole treatment was compensated for by an increase in glycolysis. nih.gov

Table 3: Effect of Aripiprazole and Dehydroaripiprazole on SH-SY5Y Cells

Compound ATP Levels (IC50) Effect on Cell Viability
Aripiprazole ~9 μM biorxiv.org Decreased cell viability and proliferation rate. biorxiv.org

| Dehydroaripiprazole | ~9 μM biorxiv.org | Decreased cell viability and proliferation rate. biorxiv.org |

Compound Reference Table

Future Directions and Emerging Research Avenues

Investigation of Novel Molecular Targets Beyond Dopamine (B1211576) and Serotonin (B10506) Systems

The therapeutic action of aripiprazole (B633) is attributed to its complex pharmacology, which extends beyond its well-characterized effects on dopamine D2 and serotonin 5-HT1A/2A receptors. wikipedia.orgnih.gov Aripiprazole also demonstrates affinity for a range of other molecular targets, including adrenergic and histamine (B1213489) receptors. drugbank.comfda.gov However, the complete binding profile of its metabolite, desethylene aripiprazole, has not been fully characterized.

Table 1: Known Receptor Binding Affinities of Aripiprazole This table serves as a reference for the types of investigations required for this compound.

Receptor SubtypeAffinity (Ki, nM)Functional Activity
Dopamine D20.34Partial Agonist
Dopamine D30.8Partial Agonist
Serotonin 5-HT1A1.7Partial Agonist
Serotonin 5-HT2A3.4Antagonist/Inverse Agonist
Serotonin 5-HT2B---Inverse Agonist
Serotonin 5-HT739Antagonist
Adrenergic α1A57Antagonist
Histamine H161Antagonist
Serotonin Reuptake Site98Moderate Affinity
Cholinergic Muscarinic M1>1000No Appreciable Affinity
Data sourced from multiple studies. drugbank.comfda.gov

Exploration of this compound in Circadian Rhythm Regulation

Recent studies have highlighted the potential of aripiprazole in treating circadian rhythm sleep disorders, possibly by directly affecting the central circadian clock in the hypothalamic suprachiasmatic nucleus (SCN). nih.gov Research indicates that aripiprazole can desynchronize cellular rhythms among SCN neurons, potentially enhancing responsiveness to light and facilitating entrainment to the environmental light-dark cycle. nih.gov This effect is thought to be mediated, at least in part, through serotonin 1A receptors within the SCN.

The contribution of this compound to these chronobiotic effects is unknown. Future research should involve direct application of this compound to SCN tissue preparations to measure its impact on neuronal firing rates and the expression of core clock genes (e.g., Per2). Such studies would clarify whether this metabolite shares, opposes, or has no involvement in the circadian-modulating properties of the parent drug. If this compound is found to have potent and specific effects on the SCN, it could represent a targeted therapeutic agent for sleep-wake cycle disorders.

Advanced Neuroimaging Techniques for Deeper Mechanistic Understanding

Neuroimaging techniques like functional magnetic resonance imaging (fMRI) have been employed to study how aripiprazole modulates brain activation during cognitive and motor tasks. clinicaltrials.gov However, these studies cannot differentiate the in-vivo effects of aripiprazole from those of its metabolites, including this compound.

A significant leap forward would be the development of advanced neuroimaging tools specifically for this metabolite. The creation of a selective radiolabeled ligand for this compound would enable Positron Emission Tomography (PET) studies to visualize its brain distribution, kinetics, and receptor occupancy in real-time. This would provide definitive evidence of its ability to cross the blood-brain barrier and engage specific neural targets. Furthermore, techniques like Magnetic Resonance Spectroscopy (MRS) could be used to assess the downstream metabolic consequences of target engagement by this compound in specific brain regions.

Table 2: Potential Applications of Advanced Neuroimaging for this compound Research

Imaging TechniquePotential Application for this compoundMechanistic Insight Gained
Positron Emission Tomography (PET) Use a novel, selective radioligand to map brain uptake and target receptor binding.Determines brain penetration, identifies regions of high concentration, and quantifies receptor occupancy.
Functional MRI (fMRI) Administer the isolated metabolite and measure changes in blood-oxygen-level-dependent (BOLD) signal during specific tasks.Reveals how the metabolite modulates neural circuit activity and functional connectivity.
Magnetic Resonance Spectroscopy (MRS) Measure concentrations of key brain neurochemicals (e.g., glutamate (B1630785), GABA) in regions where the metabolite accumulates.Elucidates the downstream effects on neurotransmitter systems and neuronal health.

Genomic and Proteomic Approaches to Elucidate Downstream Effects

The interaction of a drug with its receptor initiates a complex cascade of intracellular signaling events that ultimately alter gene expression and protein function. While the primary targets of aripiprazole are known, the full spectrum of its downstream effects is still being uncovered. Genomic and proteomic technologies are powerful tools for obtaining an unbiased, system-wide view of these molecular changes.

Future research should apply these "omics" approaches to understand the specific impact of this compound. By treating neuronal cell cultures with the isolated metabolite, researchers can use techniques like RNA-sequencing (genomics) and mass spectrometry-based proteomics to map the resulting changes in gene transcripts and protein levels. This could identify unique signaling pathways or cellular processes modulated by this compound, distinct from the parent drug or dehydroaripiprazole (B194390). Such findings could uncover novel biomarkers for treatment response and provide a deeper understanding of its cellular mechanism of action.

Development of New Therapeutic Strategies Based on Metabolite Pharmacology

If the research avenues outlined above reveal that this compound has a beneficial and unique pharmacological profile—for example, greater selectivity for a particular receptor, a more potent effect on circadian regulation, or a distinct downstream genomic signature—it could be developed as a standalone therapeutic agent. This "metabolite-centric" approach to drug development could lead to treatments with improved efficacy, a different side-effect profile, or applications in novel therapeutic areas beyond those for which aripiprazole is currently used.

Q & A

Q. What are the primary pharmacological targets of Aripiprazole, and how do these inform the design of in vitro binding assays?

Aripiprazole acts as a dopamine D2 receptor partial agonist and an inverse agonist at 5-HT2B and 5-HT2A receptors, with partial agonism at 5-HT1A, D3, and D4 receptors . To design in vitro binding assays, researchers should prioritize receptor affinity profiling using radioligand displacement assays, ensuring concentration-response curves for each target. X-ray diffraction (XRD) studies, such as those conducted at 10°–90° angles with step sizes of 0.01°, can complement structural analysis of receptor-ligand interactions .

Q. How should pharmacokinetic study designs be adjusted for populations with CYP2D6 poor metabolizer status?

CYP2D6 poor metabolizers require dose adjustments due to reduced clearance of Aripiprazole. Studies should stratify participants by CYP2D6 genotype and incorporate steady-state pharmacokinetic sampling. Population pharmacokinetic modeling can account for variability, with covariates such as age, hepatic function, and concomitant medications (e.g., CYP3A4 inhibitors) .

Q. What ethical considerations and participant selection criteria are critical in Aripiprazole clinical trials?

Protocols must include informed consent, exclusion of high-risk populations (e.g., pregnant individuals without rigorous monitoring), and justification of inclusion/exclusion criteria (e.g., DSM-IV/5 diagnoses for psychiatric trials). Participant selection should specify recruitment sources (e.g., clinical databases) and stratification by disease severity .

Q. How do international guidelines (e.g., ICH) influence protocol development for Aripiprazole trials?

ICH guidelines mandate rigorous safety reporting, adverse event monitoring, and compliance with Good Clinical Practice (GCP). Protocols must detail risk mitigation strategies, such as dose tapering for adverse effects and predefined stopping rules .

Q. What parameters are key for evaluating functional outcomes in adjunctive Aripiprazole trials for major depressive disorder?

The Sheehan Disability Scale (SDS) assesses functional impairment across work, social, and family domains. Post hoc analyses of pooled data should use mixed-model repeated measures (MMRM) to account for baseline severity and missing data .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in clinical trial data on Aripiprazole’s efficacy in bipolar disorder?

Contradictions often arise from heterogeneous populations or inadequate control groups. Sensitivity analyses, such as excluding outliers or adjusting for confounding variables (e.g., concomitant mood stabilizers), can clarify efficacy signals. Replication studies with larger samples and stricter inclusion criteria (e.g., subsyndromal vs. acute mania) are recommended .

Q. How can XRD studies be optimized to assess Aripiprazole’s crystallinity in novel formulations?

XRD parameters should include a scanning range of 10°–90° 2θ, step size of 0.01°, and exposure time adjusted for signal-to-noise ratios. Pairing XRD with differential scanning calorimetry (DSC) ensures detection of polymorphic transitions. Design-of-experiment (DoE) approaches can identify critical formulation variables (e.g., excipient ratios) .

Q. What statistical techniques address heterogeneity in pooled post hoc analyses of Aripiprazole trials?

Random-effects meta-analysis models quantify between-study variance. Subgroup analyses by trial duration, dosage, or patient demographics (e.g., age, comorbid conditions) reduce heterogeneity. Propensity score matching balances baseline characteristics across studies .

Q. How can preclinical studies mitigate confounding variables in Aripiprazole’s effects on fear extinction?

Rodent models should standardize fear conditioning protocols (e.g., tone-shock pairing intervals) and control for stress hormone levels. Behavioral assays (e.g., freezing behavior) must be paired with neural activity markers (e.g., c-Fos in amygdala-mPFC circuits) to isolate drug effects from environmental variability .

Q. What strategies enhance systematic reviews of Aripiprazole’s safety during pregnancy?

Reviews should include prospective cohort studies, pharmacovigilance databases, and case reports. Quality assessment tools (e.g., Newcastle-Ottawa Scale) evaluate bias risk. Meta-regression adjusts for covariates like trimester exposure and maternal comorbidities .

Methodological Guidelines

  • Data Contradiction Analysis : Use funnel plots to detect publication bias and Egger’s regression to quantify asymmetry .
  • Experimental Design : Follow ICH-recommended milestones for trial phases, including predefined endpoints and interim analyses .
  • Formulation Optimization : Employ response surface methodology (RSM) to map design spaces for solubility and stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.